
Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione, 10,11-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- is a complex organic compound characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro structure through cyclization of appropriate precursors.
Condensation Reactions: Use of condensation reactions to form the imidazolidine ring.
Oxidation and Reduction Steps: Specific oxidation or reduction steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification Techniques: Implementation of purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- would involve its interaction with specific molecular targets and pathways. This could include:
Binding to Receptors: Interaction with biological receptors to modulate their activity.
Enzyme Inhibition or Activation: Affecting the activity of enzymes involved in metabolic pathways.
Signal Transduction Pathways: Modulating signal transduction pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- may include other spiro compounds with related structures, such as:
Spirooxindoles: Known for their biological activity.
Spirocyclic Lactams: Used in medicinal chemistry.
Spiroketals: Found in natural products and synthetic compounds.
Uniqueness
The uniqueness of Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- lies in its specific spiro structure and the functional groups present, which may confer unique chemical and biological properties compared to other spiro compounds.
Propriétés
Numéro CAS |
64036-58-4 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
spiro[imidazolidine-5,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,4-dione |
InChI |
InChI=1S/C17H14N2O2/c20-15-17(19-16(21)18-15)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,18,19,20,21) |
Clé InChI |
BPBYGUGIURNKEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C3(C4=CC=CC=C41)C(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)
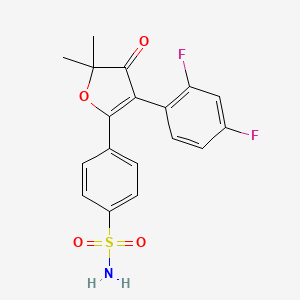
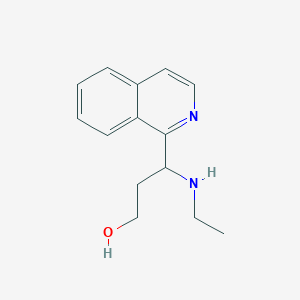
![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
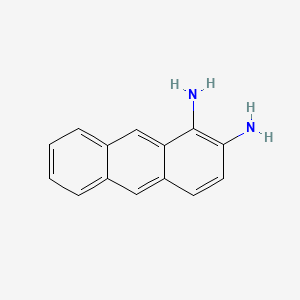
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)

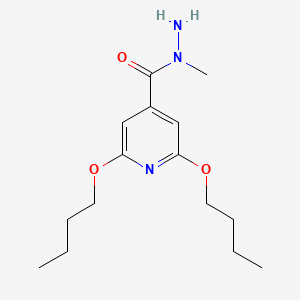
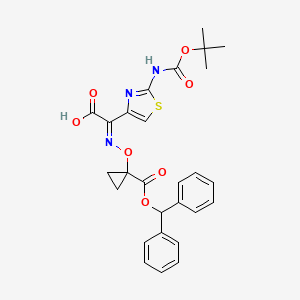
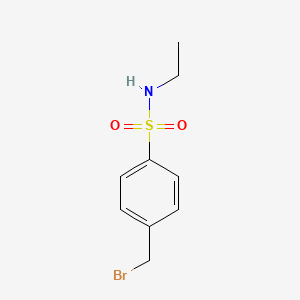
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)

![N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B13969123.png)

